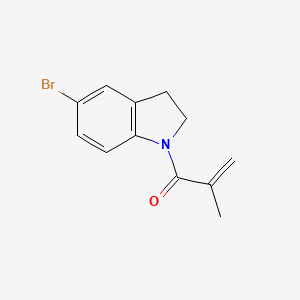
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromine atom at the 5-position of the indole ring and a methylprop-2-en-1-one group attached to the nitrogen atom of the indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromoindole.
Alkylation: The nitrogen atom of the indole is alkylated using 2-methylprop-2-en-1-one under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the methylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic aqueous solutions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of 1-(5-substituted-indolin-1-yl)-2-methylprop-2-en-1-one derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-(5-Bromoindolin-1-yl)-2-methylpropan-1-ol.
Applications De Recherche Scientifique
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the indole ring are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: Similar structure but with a morpholine ring instead of the methylprop-2-en-1-one group.
1-(5-Bromoindolin-1-yl)ethanone: Lacks the methylprop-2-en-1-one group, making it less complex.
1-(7-Amino-5-bromoindolin-1-yl)ethanone: Contains an amino group at the 7-position, which can significantly alter its reactivity and biological activity.
Uniqueness
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is unique due to the presence of both the bromine atom and the methylprop-2-en-1-one group, which provide distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7H,1,5-6H2,2H3 |
Clé InChI |
WNGKZLFKUGXAFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N1CCC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


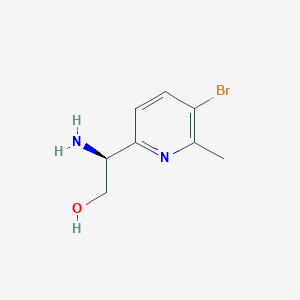
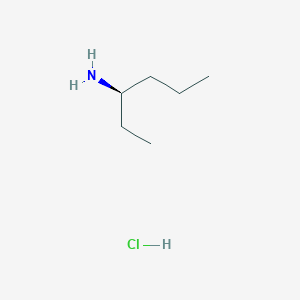
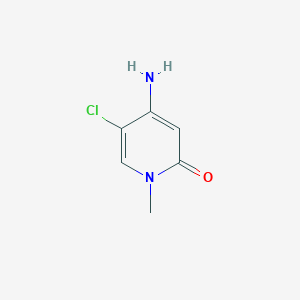
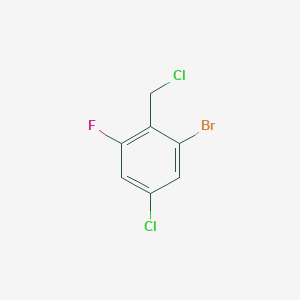
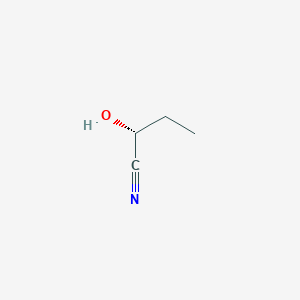
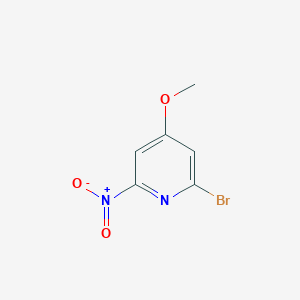
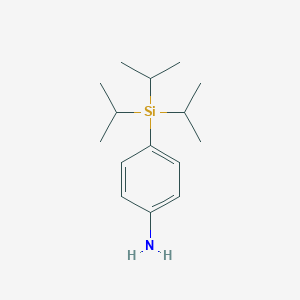
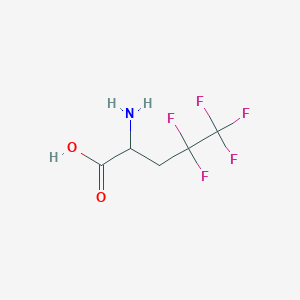




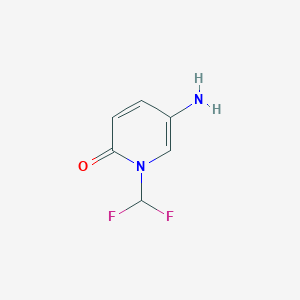
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
